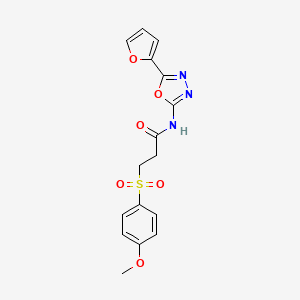

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a propanamide side chain modified with a 4-methoxyphenylsulfonyl moiety. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug design.

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O6S/c1-23-11-4-6-12(7-5-11)26(21,22)10-8-14(20)17-16-19-18-15(25-16)13-3-2-9-24-13/h2-7,9H,8,10H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOBITXHDUZJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps. One common approach is the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride, which is then reacted with 4-methoxybenzenesulfonamide to introduce the sulfonyl group. Subsequent cyclization with hydrazine hydrate forms the oxadiazole ring, followed by amide formation with 3-aminopropanamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, this compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Studies have indicated its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism by which N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several synthesized derivatives (Table 1):

Key Observations :

- Electron-Donating vs.

- Heteroaromatic vs.

Physicochemical Properties

Comparative data for selected analogs (Table 2):

Key Observations :

- Melting Points : Derivatives with bulkier substituents (e.g., piperidinyl in ) exhibit lower melting points (134–144°C) compared to simpler analogs (135–136°C in ), suggesting increased conformational flexibility.

- Yield : Most analogs are synthesized in high yields (73–89%) via multistep protocols involving Na₂CO₃-mediated coupling (e.g., ).

Key Observations :

- Antifungal Activity: The furan-containing LMM11 shows efficacy against C.

- Role of Methoxy Groups : Methoxyphenyl derivatives (e.g., ) often exhibit enhanced CNS activity due to increased lipophilicity, a trait relevant to the target compound.

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the oxadiazole class, which has been extensively studied for various pharmacological properties including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The compound features a furan moiety linked to an oxadiazole ring, which is known for its diverse biological activities. The presence of a sulfonamide group enhances its interaction with biological targets. The molecular formula is CHNOS, with a molecular weight of 342.36 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit promising anticancer properties. For instance, compounds similar to this compound have shown the ability to induce apoptosis in cancer cell lines such as MCF-7 and HeLa. In vitro experiments indicated that these compounds could significantly increase the expression of p53 and activate caspase pathways, leading to programmed cell death .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 0.65 | Apoptosis via p53 activation |

| 2 | HeLa | 2.41 | Caspase activation |

| 3 | PANC-1 | 0.75 | Targeting metabolic pathways |

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. Compounds containing the furan and oxadiazole structures have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy of Selected Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 10 µg/mL |

| B | Escherichia coli | 15 µg/mL |

| C | Pseudomonas aeruginosa | 20 µg/mL |

Enzyme Inhibition Studies

Studies have highlighted the potential of this compound in inhibiting specific enzymes relevant to disease mechanisms, particularly acetylcholinesterase (AChE). This inhibition is crucial in the context of Alzheimer's disease treatment strategies .

Table 3: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC (nM) |

|---|---|---|

| D | Acetylcholinesterase | 50 |

| E | Carbonic Anhydrase IX | 89 |

Case Studies

A notable case study involved the synthesis and evaluation of multiple oxadiazole derivatives where researchers found that modifications on the furan and sulfonamide groups significantly enhanced biological activity. These findings suggest that structural optimization is essential for developing more potent derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide?

- Methodology : The synthesis involves multi-step organic reactions, including:

- Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., HCl/ethanol) .

- Step 2 : Sulfonylation of the intermediate using 4-methoxyphenylsulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .

- Step 3 : Final coupling of the oxadiazole and sulfonamide moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Key Parameters : Reaction temperature (typically 0–5°C for sulfonylation), solvent polarity (DMF for cyclization), and pH control (neutral for coupling reactions). Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) and NMR spectroscopy (δ 7.8–8.2 ppm for aromatic protons) is critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy :

- 1H NMR: Peaks at δ 2.5–3.0 ppm (methylene protons adjacent to sulfonyl group), δ 6.5–7.5 ppm (furan and methoxyphenyl aromatic protons) .

- 13C NMR: Signals at ~160 ppm (oxadiazole C=N), ~125 ppm (sulfonyl-attached carbons) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+ at m/z 415.1 (calculated for C₁₆H₁₄N₄O₅S) .

- IR Spectroscopy : Stretching bands at 1650 cm⁻¹ (amide C=O), 1350 cm⁻¹ (S=O of sulfonyl), and 1250 cm⁻¹ (C-O-C of furan) .

Q. What preliminary biological screening strategies are recommended for this compound?

- In vitro Assays :

- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .

- Enzyme Inhibition : Urease inhibition assays using jack bean urease, with IC₅₀ determination via Berthelot’s method (monitoring NH₃ release at 630 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Case Study : Discrepancies in antimicrobial efficacy across studies may arise from:

- Assay Variability : Differences in bacterial strains, inoculum size, or culture media (e.g., Mueller-Hinton vs. LB agar) .

- Compound Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew results. Validate purity via HPLC (≥95%) before testing .

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare datasets and identify outliers .

Q. What mechanistic studies are warranted to elucidate its enzyme inhibition properties?

- Experimental Design :

- Kinetic Analysis : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against urease .

- Molecular Docking : AutoDock Vina simulations to predict binding interactions with urease active site (PDB ID: 4H9M). Focus on hydrogen bonding with sulfonyl oxygen and π-π stacking of the furan ring .

- Mutagenesis Studies : Site-directed mutagenesis of key urease residues (e.g., Cys592) to validate docking predictions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- SAR Modifications :

- Sulfonyl Group : Replace 4-methoxyphenyl with 4-chlorophenyl to enhance lipophilicity (logP ↑) and membrane permeability .

- Oxadiazole Ring : Substitute furan with thiophene to evaluate electronic effects on enzyme binding .

- Data Table :

| Derivative | IC₅₀ (Urease, µM) | logP | Cytotoxicity (IC₅₀, µM) |

|---|---|---|---|

| Parent | 12.5 | 2.1 | >100 |

| 4-Cl-Ph | 8.3 | 2.8 | 85 |

| Thiophene | 15.6 | 2.4 | >100 |

Q. What in vivo models are suitable for validating its therapeutic potential?

- Animal Models :

- Anti-inflammatory : Carrageenan-induced paw edema in rats (dose: 10–50 mg/kg, oral) .

- Anticancer : Xenograft models using HT-29 colon cancer cells (monitor tumor volume reduction via caliper measurements) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.